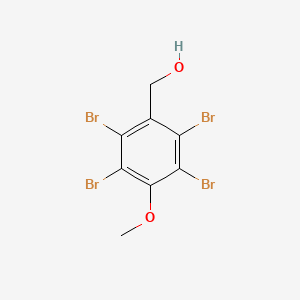
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is a brominated organic compound with the molecular formula C8H6Br4O2 and a molecular weight of 453.752 g/mol . This compound is characterized by the presence of four bromine atoms and a methoxy group attached to a phenyl ring, along with a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol typically involves the bromination of 4-methoxyphenol followed by the introduction of a hydroxymethyl group. One common method involves the use of bromine in the presence of a catalyst to achieve the tetrabromination of 4-methoxyphenol. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be selectively reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Formation of 2,3,5,6-tetrabromo-4-methoxybenzaldehyde or 2,3,5,6-tetrabromo-4-methoxybenzoic acid.
Reduction: Formation of less brominated phenylmethanol derivatives.
Substitution: Formation of 2,3,5,6-tetrabromo-4-methoxyphenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is used in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and methoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5,6-Tetrabromo-4-methylphenol
- 2,3,5,6-Tetrabromo-4-nitrophenol
- 2,3,5,6-Tetrabromo-4-chlorophenol
Uniqueness
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to other similar compounds. The methoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C8H6Br4O2 |
|---|---|
Molekulargewicht |
453.75 g/mol |
IUPAC-Name |
(2,3,5,6-tetrabromo-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H6Br4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3 |
InChI-Schlüssel |
JHRWMOANPYVLCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1Br)Br)CO)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966263.png)
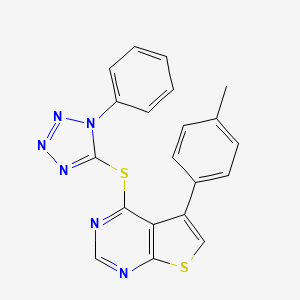
![(5E)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966266.png)
![4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966277.png)

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11966287.png)
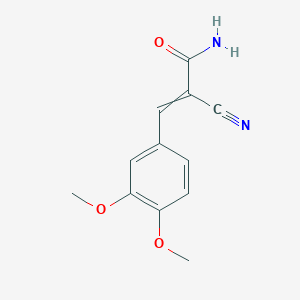

![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966312.png)
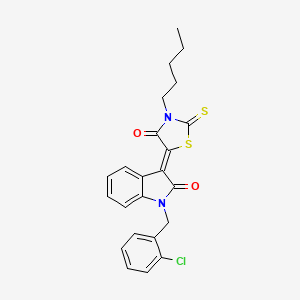
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966318.png)
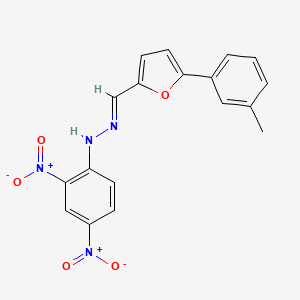
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966326.png)
![3-{(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11966340.png)
